![molecular formula C20H26N4O2S B2467524 5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008065-08-4](/img/structure/B2467524.png)
5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups, including a morpholine ring, a p-tolyl group, a thiazolo ring, and a triazol ring . The morpholine ring is a common feature in many pharmaceuticals , and the triazole ring is a versatile building block in organic synthesis .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography . The presence of multiple rings and functional groups suggests that the molecule could have a complex three-dimensional structure.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the morpholine ring can participate in a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds similar to "5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol", has been explored for their antimicrobial properties. For instance, Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showing that some compounds exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).
Molecular Structure and Vibrational Analysis
Research by Medetalibeyoğlu et al. (2019) on a compound structurally related to "5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" involved detailed molecular structure analysis, vibrational studies, and thermodynamic properties. These studies provide insights into the compound's electronic structure, bond lengths, bond angles, and thermodynamic parameters, enhancing our understanding of its chemical behavior and potential applications (Medetalibeyoğlu et al., 2019).
Neurokinin-1 Receptor Antagonist Properties
A specific study by Harrison et al. (2001) investigated the properties of a water-soluble neurokinin-1 receptor antagonist, showcasing its potential in clinical applications for conditions such as emesis and depression. This research illustrates the broader potential of triazole derivatives in therapeutic contexts, beyond their antimicrobial applications (Harrison et al., 2001).
Heterocyclic Chemistry and Synthetic Utility
The synthetic utility of heteroaromatic azido compounds, including those related to the triazole family, has been explored in the context of preparing novel heterocyclic structures. These studies contribute to the development of new synthetic methodologies that can be applied in the synthesis of complex organic molecules, potentially leading to new therapeutic agents or materials (Westerlund, 1980).
Antitumor and Reducing Agent Applications
Research into compounds with similar structural features has also touched on their potential as antitumor agents or as reducing agents in chemical reactions. For instance, the study of Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer) highlights its low toxicity and water solubility, which could be advantageous in medical applications, including as a protective agent in chemotherapy (Gaudiano et al., 1993).
Future Directions
properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-5-16-21-20-24(22-16)19(25)18(27-20)17(15-8-6-12(2)7-9-15)23-10-13(3)26-14(4)11-23/h6-9,13-14,17,25H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIVMLGDZJVAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CC(OC(C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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